Peucedanin

Description

Structure

3D Structure

Properties

CAS No. |

133-26-6 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 |

InChI Key |

YQBNJPACAUPNLV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |

Canonical SMILES |

CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |

melting_point |

85.0 °C |

Other CAS No. |

133-26-6 |

Synonyms |

peucedanin |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Biological Activities of Peucedanin: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanin, a furanocoumarin primarily isolated from plants of the Peucedanum genus, has emerged as a compound of significant interest in pharmacological research. Exhibiting a broad spectrum of biological activities, this natural product has demonstrated notable potential in oncology, anti-inflammatory applications, and antimicrobial therapies. This technical guide provides a comprehensive review of the current scientific literature on the biological activities of this compound. It consolidates quantitative data from various preclinical studies, details the experimental methodologies employed, and elucidates the underlying molecular mechanisms and signaling pathways. The information is presented to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Among these, furanocoumarins, a class of organic compounds produced by various plants, have garnered attention for their potent pharmacological properties. This compound is a prominent member of this class, and extensive research has begun to uncover its therapeutic potential. This document synthesizes the existing data on this compound's anticancer, anti-inflammatory, antimicrobial, and antiviral effects, offering a detailed examination of its mechanisms of action and providing standardized protocols for its study.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest.

Cytotoxicity and Antiproliferative Effects

Quantitative analysis of this compound's efficacy against different cancer cell lines has been established through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HL-60 | Promyelocytic Leukemia | 20.21 µM | 24 h | [1] |

| HeLa | Cervical Carcinoma | Not specified | - | [2] |

| HepG2 | Hepatocellular Carcinoma | Not specified | - | [2] |

| Ehrlich's Tumor Cells | - | Active | - | [2] |

Note: While studies indicate activity against HeLa and HepG2 cells, specific IC50 values for pure this compound were not available in the reviewed literature. One study reported that this compound at 15 µg/mL induced apoptosis and inhibited heat-shock proteins Hsp72 (by 77.5%) and Hsp27 (by 74.0%) in HeLa cells[2].

Mechanism of Action: Apoptosis Induction

This compound's primary mechanism for inducing cancer cell death is through the induction of apoptosis, or programmed cell death. This is achieved through the activation of intrinsic, mitochondria-mediated pathways.

This compound treatment in cancer cells, such as the human leukemia cell line HL-60, leads to the disruption of the mitochondrial membrane potential. This event is a critical step in the apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm and subsequent activation of caspases, the executioner enzymes of apoptosis.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HL-60, HeLa) in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells (e.g., HL-60 at 5 × 10⁵ cells/well in a 24-well plate) and treat with this compound (e.g., 30 µM) for various time points (e.g., 12, 18, 24 hours)[1].

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both markers.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound has shown potential as an anti-inflammatory agent by inhibiting the production of key inflammatory mediators.

Inhibition of Inflammatory Mediators

This compound and extracts from Peucedanum species have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. While specific IC50 values for this compound are not consistently reported, related furanocoumarins and plant extracts demonstrate potent inhibitory effects[3].

Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effects of compounds from Peucedanum species are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the inflammatory cascade.

Experimental Protocol

This assay quantifies nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

-

Incubation: Incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of pathogenic bacteria, suggesting its potential as a novel antibacterial agent.

Antibacterial Spectrum and Efficacy

The antibacterial efficacy of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Gram Stain | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Positive | 1.40 - 4.80 | [1] |

| Bacillus subtilis | Positive | 1.40 - 4.80 | [1] |

| Escherichia coli | Negative | 1.40 - 4.80 | [1] |

| Pseudomonas aeruginosa | Negative | 1.40 - 4.80 | [1] |

Experimental Protocol

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5 × 10⁵ CFU/mL) to each well.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Other Biological Activities

Beyond its anticancer and anti-inflammatory properties, this compound has been reported to possess other notable biological activities.

-

Antiviral Activity: As a member of the furanocoumarin class, this compound is suggested to have antiviral properties, although specific studies detailing its efficacy and mechanism against particular viruses are still emerging.

-

Calcium Channel Blocking Activity: Some research has indicated that this compound may act as a Ca²⁺ channel blocker, a property that could have implications for cardiovascular conditions[2].

Conclusion and Future Directions

This compound is a promising natural compound with a diverse pharmacological profile. Its demonstrated efficacy in preclinical models of cancer and inflammation warrants further investigation. Future research should focus on several key areas:

-

In Vivo Studies: Translating the promising in vitro results into animal models of disease is a critical next step to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Mechanism Elucidation: While primary signaling pathways have been identified, a deeper understanding of the molecular targets and the broader signaling network affected by this compound is needed. This includes comprehensive Western blot analyses for key proteins in pathways like NF-κB, STAT3, and p53/caspase cascades to confirm its precise mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the development of more potent and selective compounds with improved drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory drugs could reveal novel treatment strategies with enhanced efficacy and reduced toxicity.

References

- 1. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]

Peucedanin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanin, a furanocoumarin primarily found in plants of the Apiaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its principal natural sources, and detailed methodologies for its isolation and quantification. Furthermore, this document elucidates the biosynthetic pathway of this compound and explores its molecular mechanisms of action, particularly its influence on key signaling pathways implicated in inflammation and cancer. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Discovery and Physicochemical Properties

This compound was first isolated from the rhizome of Peucedanum officinale L.[1]. It is a member of the furanocoumarin class of organic compounds, characterized by a furan (B31954) ring fused with a coumarin (B35378) moiety[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one | [2] |

| Molecular Formula | C₁₅H₁₄O₄ | [1][2][4] |

| Molecular Weight | 258.27 g/mol | [1][2] |

| CAS Number | 133-26-6 | [1][2] |

| Appearance | Colorless needles | [1] |

| Melting Point | 102-109 °C | |

| Solubility | Practically insoluble in water; Soluble in chloroform, ether, and hot alcohol | [1] |

Natural Sources and Quantitative Distribution

This compound is predominantly found in plants belonging to the Peucedanum genus of the Apiaceae family[5][6][7]. Other genera within the Apiaceae family, such as Angelica, Heracleum, Libanotis, and Cnidium, have also been reported to contain this compound and other furanocoumarins[8][9][10]. The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant.

Table 2: Quantitative Content of this compound in Various Plant Sources

| Plant Species | Plant Part | Extraction Method | Quantification Method | This compound Content (mg/g dry weight) | Reference |

| Peucedanum tauricum | Fruits | Petroleum Ether | HPLC-DAD | 13.51 | [11] |

| Peucedanum tauricum | Flowers | Petroleum Ether | HPLC-DAD | 5.04 | [11] |

| Peucedanum luxurians | Fruits | Dichloromethane | HPLC-DAD | 45.64 | [12] |

| Peucedanum praeruptorum | Roots | Not Specified | UPLC-Q/TOF-MS | Varies significantly between different forms | [13] |

| Peucedanum japonicum | Roots | Acetone | HPLC-PDA | High concentration of pyranocoumarins | [14][15] |

| Peucedanum japonicum | Leaves | Acetone | HPLC-PDA | Lower concentration compared to roots | [14][15] |

Experimental Protocols

Isolation of this compound by Centrifugal Partition Chromatography (CPC)

This protocol describes a general method for the isolation of this compound from the fruits of Peucedanum tauricum based on the methodology reported by Gierłowska et al. (2023)[5].

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound using CPC.

-

Plant Material Preparation: Dry the fruits of Peucedanum tauricum at room temperature and grind them into a fine powder.

-

Soxhlet Extraction: Extract the powdered plant material with petroleum ether using a Soxhlet apparatus for several hours.

-

Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure to obtain the crude petroleum ether extract (CPE).

-

CPC Solvent System Preparation: Prepare a biphasic solvent system of n-heptane-ethyl acetate-methanol-water (5:2:5:2, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.

-

CPC Operation:

-

Fill the CPC column with the stationary phase (the aqueous lower phase).

-

Set the rotation speed (e.g., 1600 rpm) and pump the mobile phase (the organic upper phase) through the column at a specific flow rate (e.g., 3 mL/min).

-

Once hydrodynamic equilibrium is reached, dissolve a known amount of the CPE in a small volume of the solvent system and inject it into the CPC.

-

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using a UV detector at wavelengths such as 254 nm and 320 nm.

-

Analysis and Purification:

-

Analyze the collected fractions by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to identify the fractions containing this compound.

-

Pool the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Quantification of this compound by HPLC-DAD

This protocol provides a general procedure for the quantitative analysis of this compound in plant extracts.

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound using HPLC-DAD.

-

Standard Solution Preparation: Prepare a stock solution of pure this compound in methanol. From this stock solution, prepare a series of standard solutions of known concentrations.

-

Sample Preparation: Prepare a methanolic extract of the plant material. Accurately weigh the dried plant powder and extract it with methanol, for example, by ultrasonication or reflux. Filter the extract.

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). The specific gradient will depend on the separation requirements.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Detection: Diode-Array Detector set to monitor at the maximum absorbance of this compound (around 320 nm).

-

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system and record the chromatogram.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard. Determine the peak area and use the calibration curve to calculate the concentration of this compound in the sample.

Biosynthesis of this compound

This compound, a furanocoumarin, is synthesized via the phenylpropanoid pathway. The core structure is derived from the amino acid phenylalanine. Key enzymatic steps involve prenylation and oxidative cyclization catalyzed by prenyltransferases and cytochrome P450 enzymes, respectively[1][16][17][18][19].

Biosynthesis Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been demonstrated to inhibit the activation of this pathway.

This compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits NF-κB activation.

This compound inhibits the NF-κB pathway by:

-

Preventing IKK phosphorylation: this compound can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα[20][21][22].

-

Inhibiting IκBα degradation: By preventing the phosphorylation of IκBα, its subsequent ubiquitination and degradation by the proteasome are inhibited[23][24][25].

-

Blocking NF-κB nuclear translocation: As IκBα remains bound to the p50/p65 NF-κB dimer in the cytoplasm, the translocation of NF-κB to the nucleus is blocked, preventing the transcription of pro-inflammatory genes[9][26].

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key kinases in this pathway, including ERK, JNK, and p38.

This compound's Modulation of the MAPK Pathway

Caption: this compound modulates MAPK signaling.

The specific effects of this compound on the MAPK pathway can be cell-type and context-dependent, leading to either pro-apoptotic or anti-inflammatory outcomes. For instance, in some cancer cells, this compound may promote apoptosis by activating JNK and p38 pathways, while in inflammatory conditions, it might suppress inflammation by inhibiting the same pathways[10][27][28].

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anticancer properties. This guide has provided a detailed overview of its discovery, natural abundance, and the methodologies for its study. The elucidation of its biosynthetic pathway and its mechanisms of action on the NF-κB and MAPK signaling pathways provide a solid foundation for future research and development of this compound-based therapeutics. The provided experimental protocols and visualizations serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attributes | Graphviz [graphviz.org]

- 3. Centrifugal partition chromatography: an efficient tool to access highly polar and unstable synthetic compounds on a large scale - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Edge Attributes | Graphviz [graphviz.org]

- 13. Node, Edge and Graph Attributes [emden.github.io]

- 14. [PDF] Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) | Semantic Scholar [semanticscholar.org]

- 15. Simultaneous Quantification of Phenolic Compounds in the Leaves and Roots of Peucedanum japonicum Thunb. Using HPLC-PDA with Various Extraction Solvents | MDPI [mdpi.com]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]

- 23. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mitogen-activated protein kinases, Erk and p38, phosphorylate and regulate Foxo1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Peucedanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanin, a furanocoumarin found in various plants of the Peucedanum genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a natural furanocoumarin derivative that has been traditionally used in herbal medicine for the treatment of various ailments. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing a range of biological activities that make it a compelling candidate for drug discovery and development. This guide aims to consolidate the current scientific knowledge on this compound's pharmacology to facilitate its exploration by the scientific community.

Anti-Cancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

In Vitro Cytotoxicity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in readily available literature, studies have indicated its cytotoxic potential. For context, Table 1 includes IC50 values for related compounds and extracts against common cancer cell lines.

Table 1: In Vitro Cytotoxicity Data for this compound and Related Compounds

| Compound/Extract | Cell Line | IC50 Value | Reference |

| This compound | HeLa, HepG2 | Cytotoxic effects noted, specific IC50 not provided | [1] |

| Pomiferin (B1679039) | MCF-7 | 5.2 µM | [2] |

| Auranofin | HeLa | ~2 µM | [3] |

| Myricetin | HeLa | 22.70 µg/mL | [4] |

| Myricetin | T47D | 51.43 µg/mL | [4] |

| Apocynin | A549 | 40 µM | [5] |

Mechanism of Action: Apoptosis Induction

This compound's anti-cancer activity is linked to its ability to induce programmed cell death, or apoptosis. This process involves the modulation of key regulatory proteins, particularly the Bcl-2 family.

-

Modulation of Bcl-2 and Bax: this compound is suggested to induce apoptosis by altering the ratio of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in Bcl-2 and an increase in Bax expression leads to mitochondrial dysfunction and the activation of the caspase cascade.

Experimental Workflow: Apoptosis Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative activity of pomiferin in normal (MCF-10A) and transformed (MCF-7) breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ijper.org [ijper.org]

Peucedanin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanin, a furanocoumarin found in various plants of the Apiaceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and known biological activities of this compound. Detailed experimental protocols for its isolation are presented, along with an examination of its mechanism of action, particularly its role in modulating key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

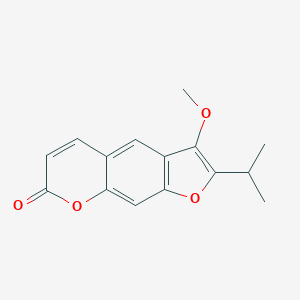

Chemical Structure and Identifiers

This compound is chemically classified as a furanocoumarin, characterized by a furan (B31954) ring fused with a coumarin (B35378) core.[1] Its systematic IUPAC name is 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one.[1]

The chemical structure of this compound is depicted in Figure 1.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Key chemical identifiers for this compound are summarized in Table 1 for easy reference.

| Identifier | Value | Reference |

| IUPAC Name | 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one | [1] |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| CAS Number | 133-26-6 | [1] |

| SMILES | CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC | [1] |

| InChI | InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. A summary of these properties is provided in Table 2.

| Property | Value | Reference |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | Colorless needles | [2] |

| Melting Point | 99-101 °C | [3] |

| Solubility | Practically insoluble in water. Freely soluble in chloroform (B151607) and carbon disulfide; soluble in hot alcohol, ether, and acetic acid; sparingly soluble in benzene (B151609) and petroleum ether. | [2] |

| logP (predicted) | 3.4 | [1] |

Spectral Properties

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in Table 3.

| Spectroscopy | Data | Reference |

| UV-Vis (Methanol) | λmax: 221, 266, 308 nm | [3] |

| IR (KBr) | νmax: 2980, 1720, 1630, 1580, 1450, 1380, 1140, 880 cm⁻¹ | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.69 (1H, d, J=9.6 Hz), 7.58 (1H, s), 7.08 (1H, s), 6.20 (1H, d, J=9.6 Hz), 4.29 (3H, s), 3.25 (1H, sept, J=6.8 Hz), 1.40 (6H, d, J=6.8 Hz) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5, 158.2, 152.7, 145.8, 144.9, 139.7, 126.2, 113.8, 112.9, 106.7, 98.3, 61.9, 26.8, 20.6 (x2) | [3] |

| Mass Spectrometry (EI-MS) | m/z (%): 258 [M]⁺ (100), 243 (85), 215 (40), 187 (30) | [3] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being of particular interest.[4] It has been shown to be an inhibitor of Shiga toxin and an activator of the MrgX1 receptor.[5] Furthermore, studies have indicated that this compound can induce apoptosis in certain cancer cell lines and possesses Ca2+ channel blocking activity.[6]

A key mechanism underlying the anti-inflammatory effects of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[8] this compound has been shown to interfere with this process, thereby downregulating the expression of inflammatory mediators.[7]

Experimental Protocols

Isolation of this compound from Peucedanum luxurians Fruits by Accelerated Solvent Extraction (ASE)

The following protocol is adapted from the methodology described for the extraction of coumarins from Peucedanum luxurians.[9]

5.1.1. Plant Material Preparation

-

Dry the fruits of Peucedanum luxurians at room temperature in a well-ventilated area until a constant weight is achieved.

-

Grind the dried fruits into a fine powder using a laboratory mill.

5.1.2. Accelerated Solvent Extraction (ASE)

-

Pack the powdered fruit material into the extraction cell of an ASE system.

-

Use dichloromethane (B109758) as the extraction solvent.

-

Set the extraction temperature to 100°C.

-

Apply a static extraction time of 10 minutes per cycle for a total of 3 cycles.

-

Collect the extract after the purge step.

-

Evaporate the solvent from the collected extract under reduced pressure using a rotary evaporator to obtain the crude extract.

5.1.3. Purification of this compound

-

The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.

-

A suitable solvent system for elution, such as a gradient of n-hexane and ethyl acetate, should be employed to separate the constituents.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing this compound.

-

Recrystallize the combined fractions from a suitable solvent system (e.g., diethyl ether/petroleum ether) to obtain pure this compound.[2]

Conclusion

This compound is a furanocoumarin with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its anti-inflammatory activity, mediated at least in part through the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further pharmacological investigation and potential drug development. The experimental protocols provided in this guide offer a starting point for researchers interested in isolating and studying this natural product. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

- 1. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogenic effect of procymidone through activation of MAPK in MCF-7 breast carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Botanical Origin and Extraction of Peucedanin for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peucedanin, a furanocoumarin of significant interest for its potential therapeutic properties. The document details its primary plant origins and outlines various methodologies for its extraction and isolation, presenting quantitative data to facilitate comparative analysis. Furthermore, it explores the current understanding of the signaling pathways modulated by extracts containing this compound.

Botanical Sources of this compound

This compound is predominantly found in plants belonging to the genus Peucedanum of the Apiaceae family. Several species have been identified as rich sources of this compound. The concentration of this compound can vary depending on the plant part, geographical location, and developmental stage of the plant.

Primary plant sources include:

-

Peucedanum praeruptorum Dunn: The roots of this plant, known as "Qian-hu" in traditional Chinese medicine, are a significant source of various bioactive coumarins, including this compound.[1]

-

Peucedanum ostruthium (L.) W.D.J.Koch: Commonly known as masterwort, the rhizomes of this plant have been traditionally used in European medicine and contain a variety of furanocoumarins.[2][3]

-

Peucedanum luxurians Tamamsch.: The fruits of this species have been shown to be a rich source of this compound.

-

Peucedanum tauricum M.Bieb.: The fruits of this plant are a notable source of this compound and other methoxyfuranocoumarins.[4]

-

Peucedanum ruthenicum M. Bieb: The aerial parts of this plant have also been found to contain this compound.

-

Angelica archangelica L.: Also known as garden angelica, this plant is another member of the Apiaceae family that has been reported to contain various coumarins, and its extraction has been studied for these compounds.[5][6][7]

Extraction Methodologies for this compound

The extraction of this compound from its botanical sources can be achieved through various methods, ranging from conventional solvent extraction to modern, enhanced techniques. The choice of method depends on factors such as the desired yield, purity, and the scale of extraction.

Conventional Extraction Methods

2.1.1. Maceration: This simple technique involves soaking the plant material in a solvent for an extended period.

2.1.2. Soxhlet Extraction: A more efficient continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with a heated solvent.

Modern Extraction Methods

2.2.1. Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.

2.2.2. Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Quantitative Analysis of this compound Extraction

The yield of this compound is highly dependent on the plant source, the part of the plant used, the extraction method, and the solvent system. The following tables summarize quantitative data from various studies.

| Plant Species | Plant Part | Extraction Method | Solvent | This compound Yield (mg/100g of plant material) | Reference |

| Peucedanum luxurians | Fruits | Accelerated Solvent Extraction (ASE) | Dichloromethane (B109758) | 4563.94 ± 3.35 | [8] |

| Peucedanum luxurians | Fruits | Accelerated Solvent Extraction (ASE) | Methanol (B129727) | 1481.56 ± 0.21 | [8] |

| Peucedanum luxurians | Fruits | Accelerated Solvent Extraction (ASE) | Petroleum Ether | 15.65 ± 0.01 | [8] |

Table 1: Comparison of Solvents for this compound Extraction from Peucedanum luxurians Fruits.

| Plant Species | Plant Part | Total Coumarin (B35378) Content in Dichloromethane Extract (% of dry weight) | This compound Content (% of total coumarins) | Reference |

| Peucedanum ostruthium | Rhizomes | 6% | Not specified, but Ostruthin is the main coumarin (41%) | [2] |

Table 2: Coumarin Content in the Rhizomes of Peucedanum ostruthium.

Detailed Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Peucedanum ostruthium Leaves

This protocol is optimized for the extraction of bioactive compounds, including coumarins, from the leaves of P. ostruthium.[9]

Plant Material Preparation:

-

Dry the leaves of P. ostruthium.

-

Grind the dried leaves into a fine powder to maximize the surface area for solvent penetration.

Extraction Procedure:

-

Mix the powdered leaves with 80% ethanol (B145695) at a liquid-to-solid ratio of 20 mL/g.

-

Place the mixture in an ultrasonic bath.

-

Set the extraction temperature to 61.0°C.

-

Apply ultrasonication for 35.5 minutes at a power of 249 W.

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude extract.

Accelerated Solvent Extraction (ASE) of Peucedanum luxurians Fruits

This protocol outlines the ASE method for extracting coumarins from the fruits of P. luxurians.[8]

Plant Material Preparation:

-

Dry the fruits of P. luxurians.

-

Grind the dried fruits into a powder.

Extraction Procedure:

-

Pack the powdered fruit material into the extraction cell of an ASE system.

-

Use dichloromethane as the extraction solvent.

-

Set the extraction temperature to 100°C.

-

Apply a static extraction time of 10 minutes.

-

Collect the extract after the purge step.

-

Evaporate the solvent from the extract under reduced pressure to yield the crude extract.

Soxhlet Extraction of Peucedanum praeruptorum Roots

This protocol describes a conventional method for the extraction of coumarins from the roots of P. praeruptorum.[10]

Plant Material Preparation:

-

Dry the roots of P. praeruptorum.

-

Pulverize the dried roots into a coarse powder.

Extraction Procedure:

-

Place the powdered root material (1.00 kg) into a Soxhlet apparatus.

-

Extract with methanol (5 L) under reflux for a specified period.

-

Repeat the extraction process three times.

-

Combine the methanol extracts and evaporate the solvent under vacuum to obtain the crude extract (yield: 273 g, 27.3%).

Signaling Pathways Modulated by Peucedanum Extracts

While direct evidence specifically detailing the effects of isolated this compound on major signaling pathways is still emerging, studies on extracts from Peucedanum species suggest a modulatory role on key cellular cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation, and their dysregulation is often implicated in diseases such as cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and growth. Extracts from Peucedanum species have been suggested to inhibit this pathway, which could contribute to their potential anti-cancer effects.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by Peucedanum extracts.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, extracts from Peucedanum have been shown to potentially inhibit this cascade.

Caption: Putative inhibition of the MAPK/ERK signaling pathway by Peucedanum extracts.

Experimental Workflow: From Plant Material to Bioactive Compound

The overall process of obtaining pure this compound from its botanical source involves several key stages, from initial extraction to final purification.

Caption: General experimental workflow for the extraction and isolation of this compound.

Conclusion

This guide provides a comprehensive technical overview of the botanical origins and extraction methodologies for this compound. The presented quantitative data and detailed protocols offer a valuable resource for researchers initiating or advancing their work on this promising natural compound. While the precise molecular targets of this compound within cellular signaling pathways are an active area of investigation, the current evidence points towards a modulatory role of Peucedanum extracts on the PI3K/Akt and MAPK/ERK cascades. Further research is warranted to elucidate the specific interactions of this compound with these and other signaling pathways to fully understand its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. Identification of Ostruthin from Peucedanum ostruthium Rhizomes as an Inhibitor of Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H14O4 | CID 8616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Optimization of extraction conditions of Angelica archangelica extract and activity evaluation in experimental fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angelica Root | Recherche et innovation [uottawa.ca]

- 8. benchchem.com [benchchem.com]

- 9. Ultrasound-assisted extraction of Peucedanum ostruthium leaves: a feasible alternative to rhizomes for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β | MDPI [mdpi.com]

In Vitro Efficacy of Peucedanin: A Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Peucedanin, a furanocoumarin primarily isolated from the plants of the Peucedanum genus, has garnered significant scientific interest for its diverse pharmacological activities. Extensive in vitro research has demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This technical document provides a comprehensive overview of the in vitro studies of this compound and its related compounds, such as oxythis compound (B192039) and praeruptorins. It summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways modulated by these compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of this compound-based therapeutics.

Data Presentation: Cytotoxicity and Pharmacological Activity

The anti-proliferative and anti-inflammatory effects of this compound and its analogs have been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound. The following tables summarize the reported IC50 values for this compound-related compounds against various human cancer cell lines and their inhibitory effects on inflammatory mediators.

Table 1: Anti-proliferative Activity (IC50) of this compound and Analogs in Cancer Cell Lines

| Compound | Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) | Citation |

| Oxythis compound | SK-Hep-1 | Human Hepatoma | 72 | 32.4 | [1] |

| Oxythis compound | DU145 | Human Prostate Cancer | 24-72 | 25-100 (Dose Range) | [2] |

| Praeruptorin A | HeLa | Human Cervical Cancer | 24 | ~25-30 | |

| Praeruptorin A | SiHa | Human Cervical Cancer | 24 | ~30-35 | |

| Praeruptorin C | A549 | Human Non-Small Cell Lung Cancer | 24 | ~20-25 | |

| Praeruptorin C | H1299 | Human Non-Small Cell Lung Cancer | 24 | ~25-30 | |

| Compound 2* | HL-60 | Human Promyelocytic Leukemia | - | <30 | [3] |

| This compound | HeLa | Human Cervical Cancer | 5 & 24 | 15 µg/mL (Dose Used) | [4] |

| This compound | HepG2 | Human Hepatoma | - | Active (Concentration not specified) | [5] |

| PPDE** | HepG2 | Human Hepatoma | - | 100 µg/mL (for 50.4% inhibition) | [6] |

*Note: Compound 2 is 3′S,4′S-disenecioylkhellactone, isolated from Peucedanum japonicum. **Note: PPDE is Peucedanum praeruptorum Dunn extract.

Table 2: Anti-Inflammatory Activity of Peucedanum Compounds

| Compound/Extract | Assay System | Effect | IC50 / Concentration | Citation |

| Praeruptorin B | IL-1β-induced Rat Hepatocytes | NO Production Inhibition | 4.8-fold more potent than Praeruptorin A | [7] |

| Praeruptorin A | IL-1β-induced Rat Hepatocytes | NO Production Inhibition | - | [7] |

| P. ostruthium Leaf Extract | Cell-free assay | COX-2 Inhibition | ~65% inhibition at 150 µg/mL | [8] |

| P. ostruthium Leaf Extract | Cell-free assay | LOX Inhibition | Concentration-dependent | [8] |

| P. ostruthium Rhizome Extract | Cell-free assay | LOX Inhibition | Concentration-dependent | [8] |

| P. japonicum Extract (PJ) | LPS-induced RAW264.7 cells | Inhibition of pro-inflammatory mediators | - | [9] |

Signaling Pathways and Mechanisms of Action

In vitro studies have elucidated several key signaling pathways through which this compound and its derivatives exert their biological effects. These primarily include the induction of apoptosis in cancer cells and the suppression of pro-inflammatory pathways.

Anticancer Activity: Cell Cycle Arrest and Apoptosis Induction

This compound and its analog oxythis compound have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[1][2] This arrest is associated with the downregulation of key cell cycle proteins such as cyclin B1 and cdc2.[1][2] Following cell cycle arrest, these compounds trigger apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the loss of mitochondrial membrane potential (MMP), the release of cytochrome C, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2][3]

Caption: this compound induces G2/M arrest and mitochondria-mediated apoptosis.

Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Extracts from Peucedanum species demonstrate potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12] In response to inflammatory stimuli like IL-1 or LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and transcribe pro-inflammatory genes, including adhesion molecules (E-selectin, VCAM-1) and cytokines.[10][11] Peucedanum extracts have been shown to interfere with this cascade by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[10][11][12] Additionally, these extracts can suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK, which are also involved in the inflammatory response.[9][13]

Caption: Peucedanum extracts inhibit NF-κB and MAPK inflammatory pathways.

Experimental Protocols

The following section details standardized protocols for key in vitro assays commonly used to evaluate the biological activities of this compound.

Anti-Proliferation / Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[15][16]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO < 0.1%).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[14][17]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[17]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Standard workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Store at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells (e.g., 5 x 10⁵ cells/well in a 24-well plate) and treat with the desired concentration of this compound for various time points (e.g., 12, 18, 24 hours).[3]

-

Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's instructions.[3]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry immediately.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the molecular mechanisms of drug action.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Cyclin B1, p-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Conclusion

The collective in vitro evidence strongly supports the therapeutic potential of this compound and related furanocoumarins. Data consistently demonstrate dose-dependent cytotoxicity against a range of cancer cell lines, mediated by the induction of cell cycle arrest and apoptosis. Furthermore, their ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores their potential in treating inflammatory disorders. The protocols and pathway diagrams provided in this guide offer a robust framework for researchers to build upon, facilitating further investigation into the precise molecular interactions and potential clinical applications of this promising class of natural compounds. Future research should focus on validating these in vitro findings in more complex models and exploring the structure-activity relationships to develop more potent and selective derivatives.

References

- 1. The Antiproliferative Activity of Oxythis compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory and Wound Healing Properties of Leaf and Rhizome Extracts from the Medicinal Plant Peucedanum ostruthium (L.) W. D. J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-[Formula: see text]B/MAPK JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Peucedanum japonicum Thunberg alleviates atopic dermatitis-like inflammation via STAT/MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Peucedanin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanin, a furanocoumarin found in various plants of the Peucedanum genus, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in folk medicine for a range of ailments, modern research is now elucidating the molecular mechanisms behind its therapeutic potential. This technical guide provides an in-depth overview of the current state of knowledge on this compound, focusing on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. Detailed experimental protocols for key assays, quantitative data on its biological activities, and visualizations of the signaling pathways it modulates are presented to facilitate further research and drug development efforts. While preclinical studies are promising, this guide also highlights the current absence of clinical trial data, underscoring the need for continued investigation to translate these findings into therapeutic applications.

Introduction

This compound is a naturally occurring furanocoumarin with the chemical formula C₁₅H₁₄O₄. It is primarily isolated from plants of the Peucedanum genus, which have a long history of use in traditional medicine across Europe and Asia for treating conditions such as cough, pain, and inflammation.[1] The growing body of preclinical evidence supporting the therapeutic potential of this compound has made it a subject of intense research for the development of novel therapeutic agents. This guide aims to provide a comprehensive resource for researchers and drug development professionals by consolidating the available scientific data on this compound's biological activities, mechanisms of action, and relevant experimental methodologies.

Therapeutic Potential of this compound

This compound has demonstrated a broad spectrum of pharmacological effects in preclinical studies, positioning it as a promising candidate for the treatment of various diseases.

Anticancer Activity

This compound has shown significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and the inhibition of cell proliferation.

Data Presentation: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | HeLa | Cervical Cancer | 15 µg/mL | [2] |

| This compound | Ehrlich Ascites Carcinoma | - | Cytotoxic | [2] |

| This compound | HepG2 | Liver Cancer | Cytotoxic | [2] |

| Praeruptorin B | Hepatocytes (NO production) | - | 11.2 µM | [1] |

| Praeruptorin A | Hepatocytes (NO production) | - | 53.5 µM | [1] |

| Praeruptorin E | Hepatocytes (NO production) | - | >100 µM | [1] |

Mechanism of Action: Apoptosis Induction

This compound induces apoptosis through the intrinsic mitochondrial pathway. This is evidenced by its ability to modulate the expression of key apoptotic proteins. Studies have shown that this compound can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] An elevated Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. This triggers the activation of the caspase cascade, including the executioner caspases-3 and -7, which ultimately leads to programmed cell death.[4][5][6][7][8][9][10]

Signaling Pathway: Intrinsic Apoptosis Pathway

Caption: this compound induces apoptosis via the intrinsic pathway.

Anti-inflammatory Activity

This compound and extracts from Peucedanum species have demonstrated significant anti-inflammatory properties. This activity is largely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Data Presentation: Anti-inflammatory Activity of this compound and Related Compounds

| Compound/Extract | Model | Effect | IC50/EC50 Value | Reference |

| Peucedanum praeruptorum extract | IL-1β-stimulated rat hepatocytes | Inhibition of NO production | - | [1] |

| Praeruptorin B | IL-1β-stimulated rat hepatocytes | Inhibition of NO production | 11.2 µM | [1][11] |

| Praeruptorin A | IL-1β-stimulated rat hepatocytes | Inhibition of NO production | 53.5 µM | [1][11] |

| Praeruptorin E | IL-1β-stimulated rat hepatocytes | Inhibition of NO production | >100 µM | [1][11] |

| Peucedanum ostruthium leaf extract | COX-2 inhibition | ~65% inhibition at 150 µg/mL | - | [12] |

| Peucedanum ostruthium leaf extract | LOX inhibition | Concentration-dependent | - | [12] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are linked to its ability to suppress the activation of the NF-κB pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). This compound is thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.[13][14][15][16]

Signaling Pathway: NF-κB Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

Neuroprotective and Antiviral Potential

While the anticancer and anti-inflammatory properties of this compound are more extensively studied, emerging evidence suggests its potential in other therapeutic areas.

Neuroprotection: Some studies on related natural compounds suggest a potential for neuroprotective effects, possibly through antioxidant and anti-inflammatory mechanisms.[17] However, specific quantitative data (e.g., EC50 values) for this compound in neuroprotection models are currently limited.

Antiviral Activity: Extracts from Peucedanum species have shown some antiviral activity.[18][19] For instance, an extract from Peucedanum salinum was reported to inhibit Adenovirus type 5 replication.[19] However, specific EC50 values for pure this compound against various viruses are not yet well-documented.

Pharmacokinetics and Bioavailability

To date, there is limited specific pharmacokinetic data available for this compound. However, a study on the structurally related furanocoumarin, oxythis compound (B192039), in rats provides some insight into the likely pharmacokinetic profile of this class of compounds.

Data Presentation: Pharmacokinetics of Oxythis compound in Rats [20][21][22]

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |

| Intravenous | 2.5 | - | - | 436.9 ± 98.7 | 0.61 ± 0.08 | - |

| Intravenous | 5 | - | - | 875.4 ± 154.3 | 0.66 ± 0.11 | - |

| Intravenous | 10 | - | - | 1789.6 ± 321.5 | 0.63 ± 0.09 | - |

| Oral | 20 | 183.4 ± 45.6 | 3.38 ± 1.25 | 732.8 ± 189.4 | 2.94 ± 0.87 | 10.26 |

These data for oxythis compound suggest that furanocoumarins may have low oral bioavailability. Further in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to fully characterize the pharmacokinetic profile of this compound.[23][24][25][26][27]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Cell Viability and Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[11][13][28][29]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][20][22][30][31]

Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

NF-κB Pathway Analysis: Western Blotting for IκBα Phosphorylation and Degradation

Principle: Western blotting is used to detect specific proteins in a sample. To assess the effect of this compound on the NF-κB pathway, the levels of total and phosphorylated IκBα, as well as the nuclear translocation of the p65 subunit, can be measured. A decrease in phosphorylated IκBα and its degradation, and reduced nuclear p65, would indicate inhibition of the pathway.[3][5][25][32][33]

Protocol:

-

Cell Treatment and Stimulation: Seed cells and pre-treat with various concentrations of this compound for a specified time (e.g., 1-2 hours). Then, stimulate the cells with an NF-κB activator such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for a short period (e.g., 15-30 minutes for IκBα phosphorylation/degradation, or 1-2 hours for p65 translocation).

-

Protein Extraction:

-

For IκBα analysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For p65 translocation: Perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total IκBα, phospho-IκBα (Ser32/36), total p65, and a loading control (e.g., β-actin for total lysates, or Lamin B1 for nuclear extracts) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein levels.

Experimental Workflow: Western Blot for NF-κB Inhibition

Caption: Workflow for analyzing NF-κB pathway inhibition by Western blot.

Clinical Trials

A thorough search of clinical trial registries, including ClinicalTrials.gov, has revealed no registered clinical trials specifically investigating this compound for any therapeutic indication. The current body of evidence is limited to preclinical in vitro and in vivo studies.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and inhibit the pro-inflammatory NF-κB signaling pathway provides a strong rationale for its further development. However, several key areas require further investigation:

-

Comprehensive Pharmacological Profiling: More extensive studies are needed to quantify the anticancer, anti-inflammatory, neuroprotective, and antiviral activities of this compound using a wider range of models and to establish clear dose-response relationships.

-

Pharmacokinetics and Safety: Detailed ADME and toxicology studies are essential to understand the bioavailability, metabolic fate, and safety profile of this compound.

-

Mechanism of Action: While the involvement of the apoptosis and NF-κB pathways is evident, the direct molecular targets of this compound within these pathways need to be definitively identified.

-

In Vivo Efficacy: More robust in vivo studies in relevant animal models of disease are required to validate the therapeutic efficacy of this compound.

-

Clinical Translation: The absence of clinical trials highlights the need for the preclinical data to be advanced to a stage that would support an Investigational New Drug (IND) application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 8. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. unige.iris.cineca.it [unige.iris.cineca.it]

- 13. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological inhibition of IKKβ dampens NLRP3 inflammasome activation after priming in the human myeloid cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF-kappaB is a negative regulator of IL-1beta secretion as revealed by genetic and pharmacological inhibition of IKKbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Preclinical Pharmacokinetics and Bioavailability of Oxythis compound in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]